2-[(4-fluorophenyl)sulfanyl]-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one
Description
This compound features a fluorophenyl sulfanyl group attached to an ethanone scaffold, which is further linked to a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl group. The 1,2,4-oxadiazole ring is a heterocyclic motif known for its metabolic stability and hydrogen-bonding capacity, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c19-14-1-3-15(4-2-14)26-11-16(23)22-7-5-12(9-22)17-20-18(24-21-17)13-6-8-25-10-13/h1-4,6,8,10,12H,5,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOQNLKKOYZBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Crystallographic and Analytical Data
- SHELX Software () : Widely used for crystallographic refinement, implying that structural characterization of similar compounds (e.g., ) relied on these tools .
- ORTEP-3 () : Employed for visualizing molecular geometries, critical for confirming the stereochemistry of pyrrolidine and oxadiazole moieties .
Research Findings and Limitations
- Structural Advantages : The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to 1,3,4-oxadiazoles () but may exhibit reduced solubility .
- Bioactivity Gaps : While ferroptosis induction () and kinase inhibition () are hypothesized, direct evidence for the target compound’s activity is absent in the provided data.
- Synthesis Challenges : Unlike ’s straightforward triazole synthesis, oxadiazole formation typically requires harsh conditions (e.g., nitrile oxide cycloadditions), which may complicate scale-up.
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